molecular formula C18H14N4 B14423607 8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine CAS No. 85939-75-9

8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine

Cat. No.: B14423607
CAS No.: 85939-75-9
M. Wt: 286.3 g/mol
InChI Key: ZMBKOKDWGCGKPJ-UHFFFAOYSA-N
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Description

8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that features a unique arrangement of nitrogen atoms within its structure.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazolo[3,4-d][1,2,3]triazine: Similar structure but different substitution pattern.

    7-Methyl-3-phenyl-1H-pyrazolo[4,3-d][1,2,3]triazine: Another isomer with distinct properties.

Uniqueness

8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine stands out due to its specific arrangement of nitrogen atoms and the presence of both methyl and phenyl groups, which contribute to its unique chemical reactivity and biological activity .

Properties

CAS No.

85939-75-9

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

8-methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C18H14N4/c1-13-17(15-10-6-3-7-11-15)21-22-12-16(19-20-18(13)22)14-8-4-2-5-9-14/h2-12H,1H3

InChI Key

ZMBKOKDWGCGKPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=NC(=CN2N=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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